molecular formula C11H11N3O3 B1437913 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-41-7

1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1437913
M. Wt: 233.22 g/mol
InChI Key: VWRYLLXUYOWNOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized, including the starting materials, the reaction conditions, and the steps involved .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any notable structural features .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Tautomerism

  • The synthesis of 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been achieved using 1-azido-4-ethoxybenzene. This process involves base-catalyzed reactions and subsequent saponification and deprotection steps. The compound exhibits ring-chain tautomerism, with the free acid form predominating in solution (Pokhodylo & Obushak, 2022).

Synthesis Methods

  • An alternative synthesis method for related triazole compounds, like ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, has been described using ethyl diazoacetate and aryl imines. This method showcases the versatility of the "click chemistry" approach in triazole synthesis (Chen, Liu, & Chen, 2010).

Structural and Property Analysis

  • Detailed structural and property analyses of similar triazole compounds have been conducted. These studies include X-ray diffraction and quantum-chemical calculations, providing insights into the molecular structure and reactivity of such compounds (Shtabova et al., 2005).

Organic Synthesis Applications

  • Triazole derivatives like 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid are utilized as building blocks in organic synthesis. They play a crucial role in the synthesis of diverse organic compounds, demonstrating their importance in the field of organic chemistry (Khomenko, Doroschuk, & Lampeka, 2016).

Antibacterial Activity Studies

  • Some triazole derivatives have been investigated for their antibacterial properties, although not specifically 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This research area highlights the potential biomedical applications of triazole compounds (Iradyan et al., 2014).

Crystallographic Studies

  • Crystallographic studies have been conducted on related triazole compounds, providing valuable information about their molecular geometry and potential for forming complexes (Dong & Wang, 2005).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions for handling and storage .

Future Directions

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properties

IUPAC Name

1-(4-ethoxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRYLLXUYOWNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NT Pokhodylo, MD Obushak - Molbank, 2022 - mdpi.com
Synthesis of the first representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series – 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was performed. The 1-…
Number of citations: 3 www.mdpi.com

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